molecular formula C18H22N2S B4938972 1-[4-(methylthio)benzyl]-4-phenylpiperazine

1-[4-(methylthio)benzyl]-4-phenylpiperazine

Cat. No.: B4938972
M. Wt: 298.4 g/mol
InChI Key: XMMDLLKQHPINHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(methylthio)benzyl]-4-phenylpiperazine (MMBP) is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MMBP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The mechanism of action of 1-[4-(methylthio)benzyl]-4-phenylpiperazine is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that cause inflammation and pain. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This may explain its anti-tumor properties, as HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of arthritis. This compound has also been found to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins that cause inflammation and pain. In addition, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-[4-(methylthio)benzyl]-4-phenylpiperazine is its potential as a therapeutic agent for cancer and inflammatory diseases. It has been shown to have anti-tumor and anti-inflammatory properties in animal models, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and limit its use in clinical settings.

Future Directions

There are several future directions for research on 1-[4-(methylthio)benzyl]-4-phenylpiperazine. One direction is to study its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties in animal models, making it a potential candidate for the treatment of neurodegenerative diseases. Another direction is to study the structure-activity relationship of this compound and its derivatives to optimize its pharmacological properties. Finally, further studies are needed to understand the mechanism of action of this compound and its potential targets in the body.

Synthesis Methods

The synthesis of 1-[4-(methylthio)benzyl]-4-phenylpiperazine involves the reaction of 1-(4-bromobenzyl)-4-phenylpiperazine with sodium methylthiolate in the presence of dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature, and the resulting product is purified using column chromatography. The yield of this compound is around 60%.

Scientific Research Applications

1-[4-(methylthio)benzyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and anti-tumor properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to reduce inflammation and pain in animal models of arthritis.

Properties

IUPAC Name

1-[(4-methylsulfanylphenyl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2S/c1-21-18-9-7-16(8-10-18)15-19-11-13-20(14-12-19)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMDLLKQHPINHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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